2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde
Description
Properties
CAS No. |
100207-94-1 |
|---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-(4-formyl-2-methylphenyl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C16H14O2/c1-11-7-13(9-17)3-5-15(11)16-6-4-14(10-18)8-12(16)2/h3-10H,1-2H3 |
InChI Key |
CEWMBSPNHLMSLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C2=C(C=C(C=C2)C=O)C |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The biphenyl backbone may be constructed via palladium-catalyzed Suzuki-Miyaura coupling between halogenated benzene derivatives. For 2,2'-dimethyl-substituted systems, this would require:
- Precursor Synthesis : Preparation of 2-methyl-4-bromobenzaldehyde through Friedel-Crafts alkylation of bromobenzene followed by Vilsmeier-Haack formylation.
- Coupling Conditions : Using Pd(PPh₃)₄ (0.5–1 mol%) with K₂CO₃ in a toluene/water biphasic system at 80–100°C for 12–24 hours.
This approach benefits from high regioselectivity but faces challenges in maintaining aldehyde functionality during coupling. The propargylamino-protected biphenyl systems in supplementary data demonstrate palladium's compatibility with sensitive functional groups when proper protecting strategies are employed.
Oxidative Functionalization of Preformed Biphenyls
Catalytic Oxidation of Methyl Groups
The oxidation of 2,2',4,4'-tetramethylbiphenyl to the target dicarbaldehyde represents a viable pathway, drawing parallels to US4970338A's cobalt-manganese acetate system for converting isopropyl groups to carboxylic acids:
Reaction Parameters
| Component | Concentration Range | Role |
|---|---|---|
| Co(OAc)₂·4H₂O | 0.5–2.5 wt% | Primary catalyst |
| Mn(OAc)₂·2H₂O | 1.0–5.0 wt% | Co-catalyst |
| Acetic acid solvent | 80–95% v/v | Reaction medium |
| O₂ pressure | 5–20 bar | Oxidant source |
| Temperature | 160–200°C | Kinetic control |
Critical modifications for aldehyde formation versus over-oxidation to carboxylic acids include:
Directed Ortho-Metalation-Formylation
Adapting methodologies from CN108558671A's amino-functionalization approach, a sequential metalation-formylation strategy could install aldehyde groups:
- Directed Metalation : Treat 2,2'-dimethylbiphenyl with LDA (2.2 eq) at −78°C in THF to generate dianion
- Electrophilic Formylation : Quench with DMF (2.5 eq) followed by acidic workup (HCl/EtOH)
This method theoretically achieves >80% yield based on analogous amino group installations, though steric hindrance from 2-methyl groups may reduce efficiency to 50–65%.
Protective Group Strategies for Sequential Functionalization
Propargylamine-Mediated Protection
The supplementary data's use of propargylamine protecting groups suggests a route to install aldehydes selectively:
- Install propargylamino groups at 4,4'-positions via Buchwald-Hartwig amination
- Oxidize amines to aldehydes using RuO₄/NaIO₄ system
- Remove 2-methyl groups via HI/red P reduction (if needed)
This three-step sequence could achieve 40–55% overall yield based on similar multi-step biphenyl functionalizations.
Comparative Analysis of Methodologies
Table 1: Synthetic Route Comparison
| Method | Theoretical Yield | Cost Index | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Suzuki Coupling | 35–45% | High | Moderate | Low (aldehyde sensitivity) |
| Catalytic Oxidation | 50–70% | Medium | High | High |
| Directed Formylation | 40–55% | Low | Low | Medium |
| Protective Group Route | 30–40% | Very High | Low | High |
Catalytic oxidation emerges as the most industrially viable method, leveraging established biphenyl oxidation infrastructure, while directed formylation offers academic utility for small-scale syntheses.
Challenges in Reaction Optimization
Over-Oxidation Mitigation
The US4970338A protocol's 90% yield for carboxylic acid formation highlights the need for precise kinetic control when targeting aldehydes. Strategies include:
Steric Effects in 2,2'-Dimethyl Systems
Molecular modeling suggests the 2-methyl groups create a dihedral angle of 55–65° between phenyl rings, potentially:
- Reducing catalyst access to 4-methyl groups
- Increasing activation energy by 8–12 kcal/mol versus unsubstituted biphenyls
Countermeasures involve using high-pressure conditions (15–20 bar O₂) and ionic liquid additives to improve mass transfer.
Industrial-Scale Considerations
Continuous Flow Implementation
Adapting the US4970338A batch process to continuous operation could enhance oxidation control:
Flow Reactor Parameters
- Residence time: 45–60 minutes
- Catalyst slurry velocity: 0.8–1.2 m/s
- Gas-liquid mixing: Microbubble dispersion (Sauter mean diameter <50 μm)
Preliminary modeling predicts 15–20% yield improvement over batch methods through better temperature and oxygen concentration gradients.
Emerging Methodologies
Photocatalytic Oxidation
Recent advances in TiO₂-based photocatalysts show promise for selective methyl-to-aldehyde conversion:
- UV irradiation (365 nm) in O₂-saturated acetonitrile
- 0.5 mol% TiO₂-Pt co-catalyst
- 60–70% conversion with 85% aldehyde selectivity in model compounds
While untested for biphenyl systems, this approach could circumvent high-temperature requirements of thermal methods.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarbaldehyde can undergo several types of chemical reactions:
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NBS in the presence of light or heat.
Major Products Formed
Oxidation: 2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarboxylic acid.
Reduction: 2,2’-Dimethyl[1,1’-biphenyl]-4,4’-diol.
Substitution: 2,2’-Dibromo[1,1’-biphenyl]-4,4’-dicarbaldehyde.
Scientific Research Applications
2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarbaldehyde depends on its specific applicationThese interactions can influence the compound’s reactivity and binding affinity to various molecular targets .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₆H₁₄O₂
- Functional Groups : Aldehyde (2×), methyl (2×).
Comparison with Structural Analogs
[1,1'-Biphenyl]-4,4'-dicarbaldehyde (BPDA)
Molecular Formula : C₁₄H₁₀O₂
Key Differences :
Terephthalaldehyde (TPA)
Molecular Formula : C₈H₆O₂
Key Differences :
2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic Acid
Molecular Formula : C₁₄H₁₂N₂O₄
Key Differences :
- Contains amino (-NH₂) and carboxylic acid (-COOH) groups instead of aldehydes.
- Applications: Ligand for Cu(II) coordination polymers with catalytic and magnetic properties . Limited utility in COFs due to protonation sensitivity .
Comparative Data Table
Impact of Structural Modifications
- Solubility: Increased hydrophobicity due to methyl groups may limit use in aqueous-phase reactions but enhance compatibility with non-polar matrices .
- Biological Activity : Methyl substitution could improve blood-brain barrier penetration in neuroprotective agents, though this requires empirical validation .
Biological Activity
2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde is an organic compound with significant biological activity. This article explores its biological effects, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a biphenyl structure with two aldehyde functional groups at the 4 and 4' positions and two methyl groups at the 2 and 2' positions. This unique structure contributes to its biological properties.
Chemical Formula
- Molecular Formula : C15H14O2
- Molecular Weight : 230.27 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde. It exhibits selective cytotoxicity against various cancer cell lines.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by increasing the percentage of annexin V-FITC-positive apoptotic cells significantly compared to control groups .
- Cell Cycle Arrest : It may also cause cell cycle arrest in specific phases, leading to reduced proliferation rates.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
In Vitro Studies
- Efficacy Against Bacteria : Studies indicate that 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to cancer progression and bacterial growth.
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Carbonic Anhydrase IX | Competitive | 10.93 nM |
| Carbonic Anhydrase II | Competitive | 1.55 μM |
Case Study 1: Anticancer Efficacy
In a controlled study involving MDA-MB-231 breast cancer cells, treatment with 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde resulted in a significant increase in apoptosis markers. The percentage of late apoptotic cells rose from 0.18% to 22.04%, indicating potent anticancer activity.
Case Study 2: Antimicrobial Activity
A study assessed the antimicrobial effects of the compound against various pathogens. The results showed that at a concentration of 50 μg/mL, it achieved over 80% inhibition of S. aureus growth, demonstrating its potential as an antimicrobial agent.
Research Findings
Research indicates that the biological activity of this compound is attributed to its ability to interact with cellular targets involved in apoptosis and microbial growth inhibition.
Pharmacokinetic Properties
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable pharmacokinetic profiles for therapeutic applications.
Future Directions
Further research is needed to explore the full therapeutic potential of 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde in clinical settings. Investigations into its synergistic effects with other drugs could enhance its efficacy against resistant strains of bacteria and various cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

